molecular formula C5H7B B1278576 3-Bromo-3-methylbut-1-yne CAS No. 6214-31-9

3-Bromo-3-methylbut-1-yne

Cat. No. B1278576
CAS RN: 6214-31-9
M. Wt: 147.01 g/mol
InChI Key: AETOGZWYRRUFFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-3-methylbut-1-yne involves various strategies. For instance, methyl 3-bromomethylbut-3-enoate was synthesized from ethyl 3,3-diethoxypropionate, which underwent cyclopropanation, oxidation, and ring cleavage to yield the desired product . Another study reported the synthesis of (Z)-1-Bromo-2-methyl-1-butene through a Wittig-Horner reaction, involving the preparation of (diethoxyphosphoryl)acetic acid ethyl ester, followed by bromination and debrominative decarboxylation . Additionally, 1-Bromo-1-lithioethene was synthesized and used for 1,2-addition reactions with various aldehydes and ketones to produce 2-bromo-1-alken-3-ols and other 1-substituted 1-bromoethene products .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structures of several brominated compounds. For example, N-(4-bromobutanoyl)-N'-(2-3- and 4-methylphenyl)thioureas were characterized by their trans-cis configuration with respect to the 4-bromobutanoyl and tolyl groups, stabilized by intramolecular hydrogen bonding . Similarly, the crystal structure of a Schiff base compound was elucidated, revealing a nearly coplanar arrangement of the benzene and pyridine rings .

Chemical Reactions Analysis

The reactivity of brominated compounds has been explored in various chemical reactions. Methyl 3-bromomethylbut-3-enoate reacted with aldehydes and tributylchlorostannane in the presence of zinc to yield δ-hydroxy-β-methylidenecarboxylic acid esters . The formation of 1-bromoallenes from prop-1-yn-3-ols was studied, suggesting a stereospecific SNi' process from an acetylene–copper(I) π-complex . Furthermore, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes was carried out, leading to the synthesis of new compounds with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The crystal structures of brominated compounds often exhibit supramolecular features such as hydrogen bonding and π–π interactions, which can affect their solubility and stability . The reactivity of these compounds in chemical reactions, such as nucleophilic substitutions and additions, is also a key aspect of their chemical properties .

Scientific Research Applications

Vibrational Analysis

3-Bromo-3-methylbut-1-yne and related compounds like 3-methylbut-1-yne have been studied for their vibrational properties. Infrared and Raman spectra analyses, along with normal coordinate calculations, have been conducted to understand their molecular structure and dynamics (Crowder, 1991).

Synthesis and Catalysis

This compound plays a role in the synthesis of enynes through palladium-catalyzed reactions, demonstrating its utility in chemical synthesis (Feuerstein et al., 2006). Additionally, 3-bromoprop-1-yne is involved in carbonyl propargylation, a reaction significant in organic chemistry (Masuyama et al., 1998).

Drug Development and Continuous Manufacturing

In the field of drug development, 3-methylbut-1-yne, a compound closely related to 3-Bromo-3-methylbut-1-yne, has been used in a safe, continuous manufacturing process for the synthesis of key building blocks in drug development projects (Karlsson et al., 2017).

Organometallic Chemistry

Research in organometallic chemistry has utilized compounds like 3-hydroxy-3-methylbut-1-yne for synthesizing trinuclear osmium and dinuclear and trinuclear ruthenium compounds. This highlights the compound's relevance in the synthesis of complex metal-organic frameworks (Aime & Deeming, 1981).

Safety And Hazards

3-Bromo-3-methylbut-1-yne is considered hazardous . It is flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-bromo-3-methylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-4-5(2,3)6/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETOGZWYRRUFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442974
Record name 3-Bromo-3-methylbut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3-methylbut-1-yne

CAS RN

6214-31-9
Record name 3-Bromo-3-methylbut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-3-methylbut-1-yne
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
MS Baird, SR Buxton, JS Whitley - Tetrahedron letters, 1984 - Elsevier
… undergo rea'y 1,2-dehydrohalogenation on reaction wtih RLi to produce relatively stable l-halocyclopropenes, but that treatment of (3) with MeLi led to 3-bromo-3-methylbut-1-yne …
Number of citations: 42 www.sciencedirect.com
CS Demmer, E Benoit, G Evano - Organic letters, 2016 - ACS Publications
… based on an unprecedented copper-catalyzed S N 2′ reaction involving a nitrogen nucleophile was therefore evaluated using oxazolidinone 2a and 3-bromo-3-methylbut-1-yne 6a (2 …
Number of citations: 27 pubs.acs.org
MS Baird, HH Hussain, W Nethercott - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… Distillation of the residue gave 3-bromo-3-methylbut-1-yne (5.5 g, 58%), bp 93-96 "C which … which the starting material was replaced by 3-bromo-3methylbut-1-yne over a period of 12 h. …
Number of citations: 66 pubs.rsc.org
PJ Cotterill, F Scheinmann - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
A re-consideration of the 1H nmr data for toxyloxanthone B trimethyl ether and an unambiguous total synthesis both show that toxyloxanthone B has the 1,1-dimethylpyrano[3,2-a]…
Number of citations: 9 pubs.rsc.org
KFS Alnes - 2006 - bora.uib.no
… methyllithium at -40 ºC only 1-bromo-2,3-dimethylcycloprop-1-ene was obtained,56 while 1,1,2tribromo-3,3-dimethylcyclopropane was converted to 3-bromo-3-methylbut-1-yne under …
Number of citations: 4 bora.uib.no
C Zhu, X Zhang, X Lian, S Ma - Angewandte Chemie, 2012 - Wiley Online Library
… ,9-dihydro-5H-cycloocta[b]indole (6 g, Table 2, entry 7): Indium powder (diameter≈32 μm; 572.9 mg, 5.0 mmol), LiI (1.0017 g, 7.5 mmol) in DMF (6 mL), and 3-bromo-3-methylbut-1-yne (…
Number of citations: 47 onlinelibrary.wiley.com
MMM Pinto, RAP Castanheiro - Current Organic Chemistry, 2009 - ingentaconnect.com
… By treating 63 with 3-bromo-3methylbut-1-yne and potassium carbonate in boiling acetone, the intermediate 7-(1,1-dimethylprop-2-ynyl) ether (64) was then obtained which underwent …
Number of citations: 41 www.ingentaconnect.com
B Gabriele, G Salerno, P Plastina - Letters in Organic Chemistry, 2004 - ingentaconnect.com
… 2-(1,1-Dimethylprop-2ynyl)propane-1,3-diol 1d was prepared by alkylation of diethylmalonate with 3-bromo-3-methylbut-1-yne [8] followed by hydrolysis [9] and reduction with LiAlH4 …
Number of citations: 24 www.ingentaconnect.com
TW Garrard - 2018 - minerva-access.unimelb.edu.au
… an SN2 substitution, so it is not usually used in conjunction with t-alcohols, however, Brückner describes the conversion from 2-methylbut-3-yn-2-ol to 3-bromo-3-methylbut-1-yne using …
Number of citations: 0 minerva-access.unimelb.edu.au
T Martin - 1986 - spiral.imperial.ac.uk
… Hydrogenation of the aldehyde (162), easily obtained from 4hydroxybenzaldehyde and the readily prepared 3-bromo-3-methylbut1-yne,80 with Lindlar catalyst in a pressure bottle …
Number of citations: 2 spiral.imperial.ac.uk

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